molecular formula C12H21ClN2O2 B1465542 2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one CAS No. 1179286-84-0

2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one

Cat. No. B1465542
CAS RN: 1179286-84-0
M. Wt: 260.76 g/mol
InChI Key: AUOKEPJAZFKVNU-UHFFFAOYSA-N
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Description

“2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one” is a chemical compound with the molecular formula C12H21ClN2O2 . Its molecular weight is 260.76 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One research direction involves the design, synthesis, and pharmacological evaluation of novel derivatives incorporating piperazine structures, which exhibit significant antidepressant and antianxiety activities. For instance, a study by Kumar et al. (2017) explored the synthesis of a series of compounds starting from 2-acetylfuran, leading to the creation of compounds with promising antidepressant and antianxiety effects as evaluated by behavioral tests in mice (Kumar et al., 2017).

Antitumor Activity

Another area of research focuses on the antitumor activity of piperazine-based tertiary amino alcohols and their derivatives. A study conducted by Hakobyan et al. (2020) reported the synthesis of compounds through aminomethylation of specific ethanones with substituted piperazines, demonstrating their impact on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).

Synthesis of Spiro Derivatives

Research also extends to the synthesis of spiro derivatives and their reactions, which hold potential for creating novel pharmacologically active compounds. A study by Shin et al. (1983) detailed the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, exploring their reactions with N-Bromosuccinimide under various conditions, contributing to the pool of synthetic methodologies for potentially active compounds (Shin et al., 1983).

Antimycobacterial Agents

The development of antimycobacterial agents represents another significant application. A study by Jallapally et al. (2014) introduced 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, showcasing potent antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential for new treatments against tuberculosis (Jallapally et al., 2014).

Luminescent Properties and Electron Transfer

Additionally, the luminescent properties and photo-induced electron transfer capabilities of naphthalimides with piperazine substituents have been investigated. A study by Gan et al. (2003) synthesized novel model compounds, demonstrating their potential as pH probes due to their specific fluorescence quantum yields and charge separation energies, indicating applications in sensing and imaging technologies (Gan et al., 2003).

properties

IUPAC Name

2-chloro-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-10(13)12(16)15-6-4-14(5-7-15)9-11-3-2-8-17-11/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOKEPJAZFKVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2CCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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